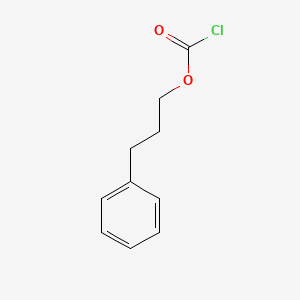

3-phenylpropylchloroformate

Description

3-Phenylpropylchloroformate is a chloroformate ester characterized by a propyl chain substituted with a phenyl group at the third carbon and a reactive chloroformate (-O-CO-Cl) functional group. Chloroformates are widely used in organic synthesis for acylations, carbamate formations, and peptide coupling reactions due to their high electrophilicity .

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

3-phenylpropyl carbonochloridate |

InChI |

InChI=1S/C10H11ClO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

InChI Key |

ZKXHIDNLCFLSRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

3-phenylpropylchloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropanol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like toluene at low temperatures to control the reaction rate and prevent side reactions .

Chemical Reactions Analysis

3-phenylpropylchloroformate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-phenylpropanol and carbon dioxide.

Reduction: It can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride.

Scientific Research Applications

3-phenylpropylchloroformate is used in scientific research for various purposes:

Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.

Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, including muscle relaxants and other therapeutic agents.

Material Science: It is used in the preparation of polymers and resins.

Mechanism of Action

The mechanism of action of 3-phenylpropylchloroformate involves its reactivity as a chlorocarbonate ester. It can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical properties of 3-phenylpropylchloroformate and its analogues, derived from evidence:

Key Observations :

- Molecular Weight: this compound is heavier than ethyl and propyl analogues due to the phenyl substituent. Its estimated molecular weight (~198.65 g/mol) aligns with phenoxyethyl chloroformate (200.62 g/mol) .

- Boiling Point: Aromatic substitution (phenyl or phenoxy groups) increases boiling points compared to alkyl chloroformates. For example, phenyl chloroformate boils at 204–205°C , whereas propyl chloroformate boils at 105–106°C .

Contradictions in Evidence :

- Ethyl chloroformate requires explosion-proof handling in confined spaces , whereas phenoxyethyl chloroformate is stored at 2–8°C without such warnings . This suggests alkyl chain length and substituents influence volatility and hazard severity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.